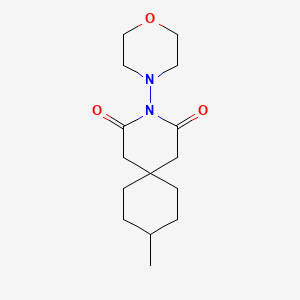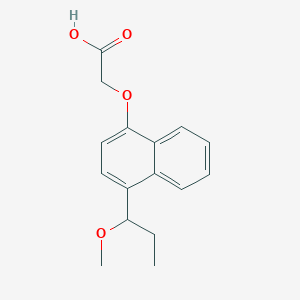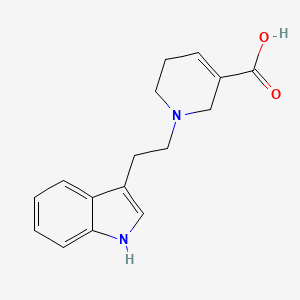
1-(5-(tert-Butylthio)-4-methylpyridin-2-yl)azepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-(tert-Butylthio)-4-methylpyridin-2-yl)azepane is an organic compound that features a unique structure combining a pyridine ring with an azepane ring, along with a tert-butylthio group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(tert-Butylthio)-4-methylpyridin-2-yl)azepane typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine ring, followed by the introduction of the tert-butylthio group. The azepane ring is then formed through cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure scalability and efficiency. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into the pyridine ring, followed by subsequent reactions to form the azepane ring. This method is more efficient and sustainable compared to traditional batch processes .
化学反応の分析
Types of Reactions
1-(5-(tert-Butylthio)-4-methylpyridin-2-yl)azepane undergoes various chemical reactions, including:
Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, piperidine derivatives, and various substituted pyridine compounds.
科学的研究の応用
1-(5-(tert-Butylthio)-4-methylpyridin-2-yl)azepane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
作用機序
The mechanism of action of 1-(5-(tert-Butylthio)-4-methylpyridin-2-yl)azepane involves its interaction with specific molecular targets. The tert-butylthio group can interact with enzymes or receptors, modulating their activity. The pyridine and azepane rings contribute to the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
類似化合物との比較
Similar Compounds
1-(5-(tert-Butylthio)-4-methylpyridin-2-yl)piperidine: Similar structure but with a piperidine ring instead of an azepane ring.
1-(5-(tert-Butylthio)-4-methylpyridin-2-yl)morpholine: Contains a morpholine ring, offering different chemical properties.
Uniqueness
1-(5-(tert-Butylthio)-4-methylpyridin-2-yl)azepane is unique due to its combination of a pyridine ring with an azepane ring and a tert-butylthio group. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
特性
分子式 |
C16H26N2S |
|---|---|
分子量 |
278.5 g/mol |
IUPAC名 |
1-(5-tert-butylsulfanyl-4-methylpyridin-2-yl)azepane |
InChI |
InChI=1S/C16H26N2S/c1-13-11-15(18-9-7-5-6-8-10-18)17-12-14(13)19-16(2,3)4/h11-12H,5-10H2,1-4H3 |
InChIキー |
KBGGJTZHQGHUAH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC=C1SC(C)(C)C)N2CCCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


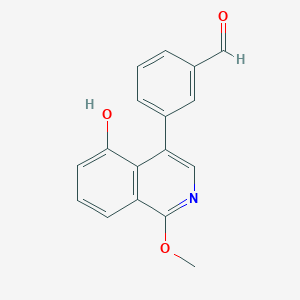
![6-Fluoro-2-iodobenzo[d]thiazole](/img/structure/B11846847.png)
![2-Chloro-3-[(pentan-3-yl)oxy]naphthalene-1,4-dione](/img/structure/B11846854.png)


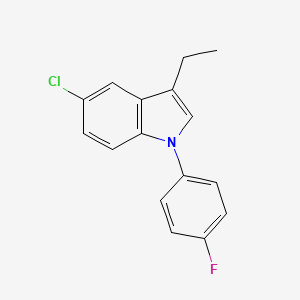


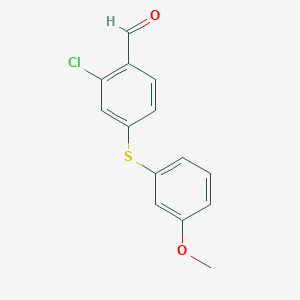
![1,2-Dihydroxy-8-nitro-6H-benzo[c]chromen-6-one](/img/structure/B11846881.png)
